molecular formula C11H11N3O4S B6643638 5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid

5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid

Cat. No.: B6643638
M. Wt: 281.29 g/mol
InChI Key: KDLVCSHZYKWFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid is a complex organic compound featuring a thiophene ring substituted with a carboxylic acid group and a carbamoyl group linked to a 3-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid typically involves multiple steps:

    Formation of the 3-Methyl-1,2,4-oxadiazole Ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized using a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Oxadiazole to the Thiophene Ring: The 3-methyl-1,2,4-oxadiazole can be linked to a thiophene derivative through a nucleophilic substitution reaction, often using a halogenated thiophene as the starting material.

    Introduction of the Carbamoyl Group: The resulting intermediate can be treated with an isocyanate to introduce the carbamoyl group.

    Carboxylation: Finally, the thiophene ring is carboxylated using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Esters and amides.

Scientific Research Applications

5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or viral infections.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets, providing insights into their mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides or esters, allowing the compound to mimic or inhibit the function of natural substrates. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar electronic properties.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group, lacking the oxadiazole moiety.

    5-(2-Aminoethyl)thiophene-2-carboxylic acid: A thiophene derivative with an aminoethyl group instead of the oxadiazole moiety.

Uniqueness

5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid is unique due to the combination of the oxadiazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Properties

IUPAC Name

5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-6-13-9(18-14-6)4-5-12-10(15)7-2-3-8(19-7)11(16)17/h2-3H,4-5H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLVCSHZYKWFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.